molecular formula C24H22N2O3S3 B2772711 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1114653-45-0

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2772711
CAS No.: 1114653-45-0
M. Wt: 482.63
InChI Key: IVMMTGNKKKSRHE-UHFFFAOYSA-N
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Description

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Scientific Research Applications

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multistep organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Benzothiophene: Contains a fused benzene and thiophene ring.

    Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.

Uniqueness

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S3/c1-17-8-6-11-19(14-17)26(2)32(28,29)23-21(18-9-4-3-5-10-18)16-31-22(23)24(27)25-15-20-12-7-13-30-20/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMMTGNKKKSRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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